molecular formula C7H8BrNO2S B6204327 2-bromo-6-methanesulfonylaniline CAS No. 1362851-65-7

2-bromo-6-methanesulfonylaniline

Cat. No.: B6204327
CAS No.: 1362851-65-7
M. Wt: 250.1
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Description

2-Bromo-6-methanesulfonylaniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a methanesulfonyl (-SO₂CH₃) group at the 6-position of the aromatic ring. The methanesulfonyl group is a strong electron-withdrawing substituent, significantly altering the electronic and steric properties of the molecule compared to simpler analogs. This compound is of interest in pharmaceutical and agrochemical research, particularly in reactions requiring regioselective substitution or as a precursor in cross-coupling reactions.

Properties

CAS No.

1362851-65-7

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methanesulfonylaniline typically involves the bromination of 6-methanesulfonylaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methanesulfonylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-6-methanesulfonylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-methanesulfonylaniline involves its interaction with various molecular targets. The bromine and methanesulfonyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

  • This compound : The -SO₂CH₃ group strongly withdraws electrons via resonance and inductive effects, reducing the electron density on the aromatic ring. This enhances the acidity of the aniline NH₂ group (pKa ~2-3, estimated) compared to unsubstituted aniline (pKa ~4.6) .
  • Bromo-Fluoro-Methyl Analogs : Compounds such as 2-bromo-4-fluoro-6-methylaniline (A261792) and 5-bromo-4-fluoro-2-methylaniline (A342174) exhibit moderate electron withdrawal (fluoro) and electron donation (methyl) effects. For example, the -F group (σₚ = +0.06) is less electron-withdrawing than -SO₂CH₃ (σₚ = +1.09), while -CH₃ (σₚ = -0.17) donates electrons .

Steric and Solubility Considerations

  • However, it improves solubility in polar solvents (e.g., DMSO, methanol) due to its hydrophilic nature.
  • Methyl/Fluoro Analogs : Smaller substituents like -CH₃ or -F reduce steric hindrance but offer lower polarity. For instance, 2-bromo-6-fluoroaniline () has higher volatility and lower solubility in water compared to the methanesulfonyl derivative .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Electron Effect (σₚ) Solubility (Polar Solvents) Melting Point (°C)
This compound -Br, -SO₂CH₃ Strongly withdrawing High Not reported
2-Bromo-4-fluoro-6-methylaniline -Br, -F, -CH₃ Mixed (withdrawing/donating) Moderate 98–102 (est.)
2-Bromo-6-fluoroaniline -Br, -F Moderately withdrawing Low 45–48

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